4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

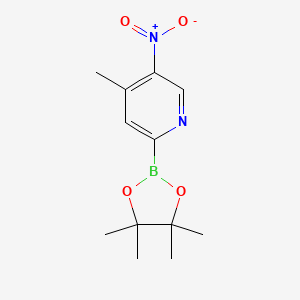

4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure comprises a pyridine ring substituted with:

- A methyl group at position 4,

- A nitro group at position 5,

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2.

The pinacol boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forming carbon-carbon bonds . The nitro group confers electron-withdrawing properties, which may modulate reactivity in catalytic processes or influence intermolecular interactions in crystal packing .

Propiedades

IUPAC Name |

4-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-8-6-10(14-7-9(8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURVFGFAIJWTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=N2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694474 | |

| Record name | 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264292-75-2 | |

| Record name | 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of 2-Halo-4-methyl-5-nitropyridine

The synthesis begins with nitration of 4-methylpyridine. Nitration of pyridine derivatives is challenging due to the ring’s electron-deficient nature. However, substituents like methyl groups can activate specific positions. For 4-methylpyridine, nitration with mixed acid (HNO₃/H₂SO₄) at 50–60°C yields 4-methyl-5-nitropyridine as the major product. Subsequent halogenation at position 2 is achieved via:

-

Chlorination : Using POCl₃ in the presence of a catalyst (e.g., DMF) at reflux.

-

Bromination : Employing N-bromosuccinimide (NBS) under radical conditions.

The halogenated intermediate (2-chloro-4-methyl-5-nitropyridine or 2-bromo-4-methyl-5-nitropyridine) is isolated via column chromatography.

Miyaura Borylation

The halogenated pyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key conditions include:

-

Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%).

-

Base : Potassium acetate (KOAc) or triethylamine (Et₃N).

-

Solvent : 1,4-Dioxane or toluene under inert atmosphere.

For example, reacting 2-bromo-4-methyl-5-nitropyridine (1.0 equiv) with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv) in dioxane at 80°C yields the boronate ester after purification (silica gel, hexane/EtOAc). Reported yields for analogous reactions range from 70% to 93%.

Synthetic Route 2: Nitration of a Pre-Borylated Pyridine Derivative

Preparation of 2-Borylated-4-methylpyridine

This route begins with borylation of 2-halo-4-methylpyridine under Miyaura conditions (as in Section 2.2). The resulting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyridine is then subjected to nitration.

Nitration of the Borylated Intermediate

Nitration of electron-rich arenes is well-established, but the boronate ester’s meta-directing effect complicates regioselectivity. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C preferentially nitrates position 5 due to:

-

Steric effects : The bulky boronate ester at position 2 hinders nitration at adjacent positions.

-

Electronic effects : The methyl group at position 4 donates electrons, activating position 5.

Reaction monitoring (TLC or LC-MS) is essential to prevent over-nitration. Purification via recrystallization or chromatography affords the target compound in moderate yields (50–65%).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Borylation Last) | Route 2 (Nitration Last) |

|---|---|---|

| Overall Yield | 60–75% | 45–60% |

| Functional Group Compatibility | Nitro group stable under borylation | Boronate ester sensitive to nitration |

| Regioselectivity Control | High (nitration precedes borylation) | Moderate (steric/electronic effects) |

| Operational Complexity | Moderate (two steps) | High (sensitive nitration) |

Route 1 is generally preferred for its higher yields and better control over regioselectivity. However, Route 2 may be advantageous if halogenated precursors are unavailable.

Optimization Strategies and Challenges

Catalyst Selection

Palladium catalysts significantly impact borylation efficiency:

Solvent Effects

-

1,4-Dioxane : Favors Miyaura borylation due to high boiling point and compatibility with Pd catalysts.

-

Toluene/EtOH mixtures : Used in Suzuki couplings but may reduce borylation rates.

Nitration Side Reactions

Over-nitration or ring oxidation can occur if reaction temperatures exceed 10°C. Controlled addition of nitric acid and low-temperature conditions mitigate these issues.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in borylation and Suzuki-Miyaura cross-coupling reactions.

Reducing Agents: Such as hydrogen gas or sodium borohydride for the reduction of the nitro group.

Bases: Such as potassium carbonate or sodium hydroxide for various reactions.

Major Products

Amino Derivatives: Formed by the reduction of the nitro group.

Biaryl Compounds: Formed by Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed by the hydrolysis of the boronic ester group.

Aplicaciones Científicas De Investigación

4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: Used in the synthesis of functional materials, such as polymers and organic electronic materials, due to its unique structural features.

Biological Studies: Employed in the study of biological systems, particularly in the development of probes and sensors for detecting specific biomolecules.

Mecanismo De Acción

The mechanism of action of 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare structurally related pyridine-based boronic esters, emphasizing substituent effects and applications:

Key Comparative Insights:

Electronic Effects :

- Nitro group (target compound): Strong electron-withdrawing effect activates the pyridine ring for nucleophilic attack but deactivates it toward electrophilic substitution. This contrasts with methoxy or morpholine groups (e.g., ), which donate electron density, enhancing stability and directing cross-coupling to specific positions.

- Fluorine and chlorine () provide moderate electron withdrawal while offering halogen-specific reactivity (e.g., nucleophilic aromatic substitution).

Steric and Solubility Considerations :

- Bulky substituents like morpholine () or isopropoxy () improve solubility in polar solvents, facilitating aqueous-phase reactions.

- The methyl group at position 4 in the target compound introduces minimal steric hindrance, favoring reactions at the boronate site.

Applications in Catalysis :

- All compounds participate in Suzuki-Miyaura couplings (), but the target compound’s nitro group may slow transmetallation steps compared to electron-rich analogs.

- Pyrimidine derivatives () exhibit altered coordination properties due to their two nitrogen atoms, expanding utility in metal-organic frameworks.

Safety and Stability :

- Compounds with sulfonyl () or nitro groups may pose higher toxicity risks compared to halogenated or alkylated analogs.

- Storage conditions (e.g., 0–6°C for some boronic esters ) are critical to prevent hydrolysis of the dioxaborolane ring.

Research Findings and Data Trends

- Thermal Stability : Predicted boiling points for analogs range from ~346°C (pyrimidine derivative ) to lower values for smaller substituents, suggesting the target compound may require controlled heating during synthesis.

- pKa Trends : Electron-withdrawing groups lower the pKa of the boronic acid (protonated form). The target compound’s nitro group likely results in a pKa < 3, enhancing solubility in basic aqueous media .

Actividad Biológica

4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1264292-75-2) is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article synthesizes data from various studies to provide an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 264.09 g/mol. The compound features a pyridine ring substituted with a nitro group and a dioxaborolane moiety, which may contribute to its biological activity.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in the context of drug development. Nitropyridine derivatives are often investigated for their roles as enzyme inhibitors in metabolic pathways. For example:

- CYP450 Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to significant drug-drug interactions (DDIs), raising concerns about the safety profile of such compounds in therapeutic applications .

Anticancer Activity

Some studies have indicated that nitro-substituted pyridines can exhibit anticancer properties through mechanisms such as:

- Induction of Apoptosis : Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cell lines. For instance, modifications in the structure can enhance potency against specific cancer types by affecting cell cycle progression and apoptosis pathways .

Study on Structural Analogues

A comparative study involving various nitropyridine derivatives demonstrated that modifications to the nitro group and the dioxaborolane moiety significantly impacted biological activity. For example:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 0.34 | CYP3A4 Inhibition |

| Compound B | >50 | Non-inhibitory |

| Compound C | 1.1 | Moderate Inhibition |

This table illustrates the varying degrees of inhibition among structurally related compounds and highlights the importance of functional groups in determining biological activity .

Q & A

Q. What are the common synthetic routes for 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how are reaction conditions optimized?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, which involve coupling a halogenated pyridine derivative (e.g., 4-methyl-5-nitro-2-chloropyridine) with a pinacol boronate ester. Key reaction parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and reactivity .

- Catalyst system : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands such as SPhos or XPhos improve yield and regioselectivity .

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent boronate ester hydrolysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and boron integration. The dioxaborolan-2-yl group typically shows a singlet for the four equivalent methyl groups in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .

- X-ray Crystallography : Single-crystal analysis resolves steric effects of the nitro and methyl groups on the pyridine ring (e.g., using SHELX or OLEX2 software) .

Advanced Research Questions

Q. How can computational methods like DFT assist in understanding the structural and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2d,p) basis set) predict:

- Molecular Electrostatic Potential (MEP) : Reveals electron-deficient regions at the nitro group and electron-rich areas around the boronate ester .

- Frontier Molecular Orbital (FMO) Analysis : Identifies reactive sites for nucleophilic/electrophilic attacks, critical for designing follow-up reactions .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing .

Q. What strategies are recommended for resolving discrepancies between experimental data (e.g., NMR, X-ray) and computational models?

- Cross-validation : Compare experimental NMR chemical shifts with DFT-predicted values using tools like Gaussian or ORCA .

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy factors in X-ray data, addressing disorder in the nitro or methyl groups .

- Solvent effects : Account for solvent-induced shifts in NMR by simulating solvent environments with COSMO-RS .

Q. How does the steric and electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Steric effects : The 4-methyl and 5-nitro groups hinder access to the boron center, reducing reaction rates in Suzuki couplings. Bulky ligands (e.g., XPhos) mitigate this by enhancing catalyst turnover .

- Electronic effects : The electron-withdrawing nitro group increases the electrophilicity of the boron atom, facilitating transmetalation steps in Pd-catalyzed reactions .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Storage : Keep in sealed, moisture-free containers at 2–8°C to prevent hydrolysis of the boronate ester .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis and purification. Avoid protic solvents (e.g., water, alcohols) to maintain stability .

- Purity monitoring : Regular GC or HPLC analysis ensures integrity, especially after long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.